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Compound of Interest

Compound Name:
2,2-dimethyl-2,3-dihydro-1H-

inden-1-one

Cat. No.: B129374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to

form cyclopentenones. A significant application of this reaction is the synthesis of indanones,

which are key structural motifs in numerous natural products and pharmaceuticals. This

document provides detailed application notes and experimental protocols for the synthesis of

indanones via the Nazarov cyclization of chalcones and other suitable precursors. Both

classical and modern catalytic, including asymmetric, variations are discussed.

Indanones are versatile intermediates in organic synthesis and are found in compounds

exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and

anticancer properties.[1] The Nazarov cyclization offers a direct and efficient route to these

valuable scaffolds.

Reaction Mechanism and Key Concepts
The generally accepted mechanism for the Nazarov cyclization involves the activation of the

ketone by a Lewis or Brønsted acid, generating a pentadienyl cation. This intermediate then

undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent

deprotonation and tautomerization yield the cyclopentenone product.[2] In the context of
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indanone synthesis from chalcones (1,3-diaryl-2-propen-1-ones), one of the "vinyl" groups is

part of an aromatic ring.

Key considerations for a successful Nazarov cyclization for indanone synthesis include:

Substrate: Chalcones are common precursors. The electronic nature of the substituents on

the aromatic rings can influence the reaction rate and regioselectivity.

Catalyst: Both Brønsted acids (e.g., trifluoroacetic acid, polyphosphoric acid) and Lewis

acids (e.g., Cu(OTf)₂, FeCl₃, AlCl₃) can be employed. Catalytic amounts of Lewis acids are

often sufficient, representing an advantage over stoichiometric methods.

Stereoselectivity: For the synthesis of chiral indanones, asymmetric catalysis using chiral

Lewis acid complexes has been successfully developed.[2]

Tandem Reactions: The oxyallyl cation intermediate can be trapped by various electrophiles,

leading to tandem reactions that further functionalize the indanone core in a single step. A

notable example is the tandem Nazarov cyclization/electrophilic fluorination.[1][2]

Data Presentation
Table 1: Brønsted Acid-Catalyzed Nazarov Cyclization of
Chalcones for Indanone Synthesis
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Entry
Chalcone
Substituent
s (R¹, R²)

Acid Conditions Yield (%) Reference

1 H, H TFA 120 °C, 4 h 88 [1]

2 H, H
TFA

(Microwave)

120 °C, 20

min
High [1]

3

4-OCH₃,

3,4,5-

(OCH₃)₃

TFA Reflux Good [3]

4
4-Cl, 3,4,5-

(OCH₃)₃
TFA Reflux Good [3]

5 H, 2,5-(CH₃)₂
PPA (83%

P₂O₅)
100 °C Good [4]

Table 2: Lewis Acid-Catalyzed Nazarov Cyclization for
Indanone Synthesis
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Entry
Substra
te

Catalyst
(mol%)

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

1

1,3-

Diphenyl

propenon

e

Cu(OTf)₂

(10)
DCE 80 8 95 [2]

2

1-(4-

Methoxy

phenyl)-3

-

phenylpr

openone

Cu(OTf)₂

(10)
DCE 80 8 92 [2]

3

1-(4-

Chloroph

enyl)-3-

phenylpr

openone

FeCl₃ Toluene Reflux 2 85 [1]

4

1-Phenyl-

3-

(thiophen

-2-

yl)propen

one

AlCl₃ DCM RT 1 80 [1]

5

Phenyl

vinyl

ketone

SbF₅

(cat.)
DCE RT 0.5 91 [5]

Table 3: Asymmetric Nazarov Cyclization for Fluorinated
Indanone Synthesis[2]
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Entry

Substrate
Substitue
nts (R¹,
R²)

Catalyst
(mol%)

Ligand Yield (%)
dr
(trans:cis
)

ee (%)

1 H, H
Cu(OTf)₂

(10)

(R,R)-Ph-

BOX
85 >49:1 91

2 4-OCH₃, H
Cu(OTf)₂

(10)

(R,R)-Ph-

BOX
82 >49:1 90

3 4-Cl, H
Cu(OTf)₂

(10)

(R,R)-Ph-

BOX
88 >49:1 93

4 H, 4-OCH₃
Cu(OTf)₂

(10)

(R,R)-Ph-

BOX
79 >49:1 88

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
Chalcone Precursors
This protocol describes a base-catalyzed Claisen-Schmidt condensation for the synthesis of

chalcones.[3]

Materials:

Substituted acetophenone (1.0 eq)

Substituted benzaldehyde (1.0 eq)

Sodium hydroxide (NaOH)

Ethanol

Water

Dichloromethane (DCM) or Ethyl Acetate
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-

bottom flask.

Slowly add an aqueous solution of NaOH to the stirred solution at room temperature.

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

Extract the product with DCM or ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by recrystallization from ethanol or by column chromatography on

silica gel to afford the desired chalcone.

Protocol 2: Brønsted Acid-Catalyzed Nazarov
Cyclization of a Chalcone
This protocol details the synthesis of a 3-aryl-indanone using trifluoroacetic acid (TFA).[1]

Materials:

Chalcone (1.0 eq)

Trifluoroacetic acid (TFA)

Water

Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of the chalcone in a sealed tube, add an excess of TFA.

Heat the mixture at 120 °C for 4 hours (conventional heating) or in a microwave reactor at

120 °C for 20 minutes.

After cooling to room temperature, carefully pour the reaction mixture into ice-water.

Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas

evolution ceases.

Extract the aqueous layer with DCM (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo.

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate) to yield the indanone product.

Protocol 3: Cu(II)-Catalyzed Asymmetric Tandem
Nazarov Cyclization/Electrophilic Fluorination
This protocol describes the synthesis of a chiral, fluorinated indanone using a Cu(II)-BOX

catalyst.[2]

Materials:

Chalcone (1.0 eq)

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
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(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX) (11 mol%)

N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

1,2-Dichloroethane (DCE)

Saturated ammonium chloride (NH₄Cl) solution

Dichloromethane (DCM)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ and

(R,R)-Ph-BOX.

Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the catalyst

complex.

Add the chalcone and NFSI to the reaction mixture.

Heat the reaction at 80 °C and monitor its progress by TLC.

Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl

solution.

Extract the mixture with DCM (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the

solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the

enantioenriched fluorinated indanone. The diastereomeric ratio and enantiomeric excess can

be determined by chiral HPLC analysis.
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Visualizations
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Caption: General mechanism of the Nazarov cyclization for indanone synthesis.
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Caption: General experimental workflow for Nazarov cyclization.
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Caption: Divergent pathways from the oxyallyl cation intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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